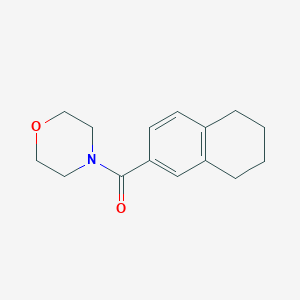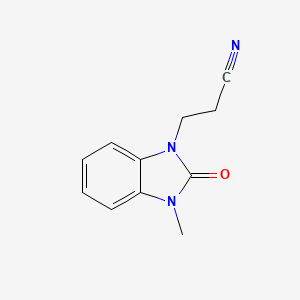
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of phenethylamines. Dibutylone is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. It is a designer drug that is commonly used as a recreational drug and has been found to have potential scientific research applications.
科学研究应用
Dibutylone has been found to have potential scientific research applications due to its stimulant effects. It has been used as a research chemical to study the effects of cathinones on the central nervous system. Dibutylone has been found to have similar effects to other cathinones such as Mephedrone and Methcathinone. It has been suggested that Dibutylone may have potential therapeutic applications in the treatment of depression and anxiety disorders.
作用机制
The mechanism of action of Dibutylone is not fully understood. However, it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. Dibutylone has also been found to have a high affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Dibutylone has been found to have a high potential for abuse and dependence.
实验室实验的优点和局限性
Dibutylone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it ideal for studying the effects of cathinones on the central nervous system. However, one limitation is that it has a high potential for abuse and dependence. This makes it difficult to conduct experiments with human subjects.
未来方向
There are a number of future directions for the study of Dibutylone. One direction is to study the long-term effects of Dibutylone on the central nervous system. Another direction is to investigate the potential therapeutic applications of Dibutylone in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of Dibutylone and its effects on the brain.
合成方法
The synthesis method of Dibutylone involves the reaction of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with dibutylamine in the presence of a reducing agent. The final product is obtained by purification through recrystallization. The synthesis of Dibutylone is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-7-1-2-8-16)6-4-12-3-5-13-14(11-12)19-10-9-18-13/h3,5,11H,1-2,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLFKFSZMYTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)
![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)

![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)


